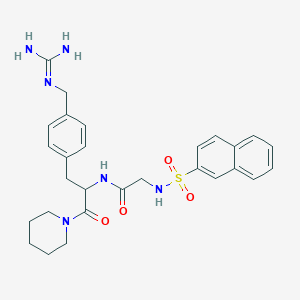

N(alpha)-(2-Naphthylsulfonylglycyl)-4-guanidinomethylphenylalaninepiperidide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N(alpha)-(2-Naphthylsulfonylglycyl)-4-guanidinomethylphenylalaninepiperidide, also known as NGP, is a peptide compound that has been widely studied for its potential applications in scientific research. NGP is a synthetic peptide that is composed of 20 amino acids and has a molecular weight of 1030.2 g/mol.

作用機序

N(alpha)-(2-Naphthylsulfonylglycyl)-4-guanidinomethylphenylalaninepiperidide binds to the voltage-gated sodium channel Nav1.7, which is primarily expressed in sensory neurons. By binding to this channel, N(alpha)-(2-Naphthylsulfonylglycyl)-4-guanidinomethylphenylalaninepiperidide inhibits the influx of sodium ions into the neuron, which is required for the initiation and propagation of action potentials. This inhibition leads to a reduction in the transmission of pain signals, resulting in analgesic effects.

生化学的および生理学的効果

N(alpha)-(2-Naphthylsulfonylglycyl)-4-guanidinomethylphenylalaninepiperidide has been shown to have analgesic effects in various animal models of pain. It has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety. Additionally, N(alpha)-(2-Naphthylsulfonylglycyl)-4-guanidinomethylphenylalaninepiperidide has been shown to have anticonvulsant effects in animal models of epilepsy.

実験室実験の利点と制限

One advantage of using N(alpha)-(2-Naphthylsulfonylglycyl)-4-guanidinomethylphenylalaninepiperidide in lab experiments is its specificity for Nav1.7, which allows for selective modulation of pain signaling. However, N(alpha)-(2-Naphthylsulfonylglycyl)-4-guanidinomethylphenylalaninepiperidide is a relatively large peptide and may have limited bioavailability in vivo. Additionally, N(alpha)-(2-Naphthylsulfonylglycyl)-4-guanidinomethylphenylalaninepiperidide may have off-target effects on other sodium channels, which could lead to unwanted side effects.

将来の方向性

Future research on N(alpha)-(2-Naphthylsulfonylglycyl)-4-guanidinomethylphenylalaninepiperidide could focus on improving its bioavailability and reducing off-target effects. Additionally, N(alpha)-(2-Naphthylsulfonylglycyl)-4-guanidinomethylphenylalaninepiperidide could be studied for its potential use in other conditions, such as neuropathic pain and inflammatory pain. Further studies could also investigate the safety and efficacy of N(alpha)-(2-Naphthylsulfonylglycyl)-4-guanidinomethylphenylalaninepiperidide in human clinical trials.

合成法

N(alpha)-(2-Naphthylsulfonylglycyl)-4-guanidinomethylphenylalaninepiperidide is synthesized using solid-phase peptide synthesis (SPPS) method. This method involves the stepwise addition of amino acids to a growing peptide chain, which is anchored to a solid support. The amino acids are protected by various chemical groups, which are removed during the synthesis process to allow for peptide bond formation. After the synthesis is complete, the peptide is cleaved from the solid support and purified using chromatography techniques.

科学的研究の応用

N(alpha)-(2-Naphthylsulfonylglycyl)-4-guanidinomethylphenylalaninepiperidide has been used in various scientific research studies due to its ability to selectively bind to the voltage-gated sodium channel Nav1.7. This channel is involved in the transmission of pain signals, and N(alpha)-(2-Naphthylsulfonylglycyl)-4-guanidinomethylphenylalaninepiperidide has been shown to inhibit the activity of Nav1.7, leading to a reduction in pain sensation. N(alpha)-(2-Naphthylsulfonylglycyl)-4-guanidinomethylphenylalaninepiperidide has also been studied for its potential use in the treatment of other conditions, such as epilepsy, depression, and anxiety.

特性

CAS番号 |

109273-51-0 |

|---|---|

製品名 |

N(alpha)-(2-Naphthylsulfonylglycyl)-4-guanidinomethylphenylalaninepiperidide |

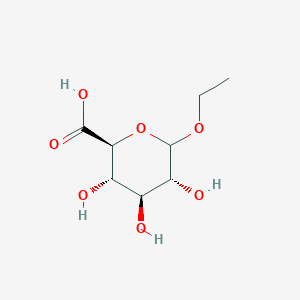

分子式 |

C28H34N6O4S |

分子量 |

550.7 g/mol |

IUPAC名 |

N-[3-[4-[(diaminomethylideneamino)methyl]phenyl]-1-oxo-1-piperidin-1-ylpropan-2-yl]-2-(naphthalen-2-ylsulfonylamino)acetamide |

InChI |

InChI=1S/C28H34N6O4S/c29-28(30)31-18-21-10-8-20(9-11-21)16-25(27(36)34-14-4-1-5-15-34)33-26(35)19-32-39(37,38)24-13-12-22-6-2-3-7-23(22)17-24/h2-3,6-13,17,25,32H,1,4-5,14-16,18-19H2,(H,33,35)(H4,29,30,31) |

InChIキー |

WMTPJYLLGLWCDT-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)C(=O)C(CC2=CC=C(C=C2)CN=C(N)N)NC(=O)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |

正規SMILES |

C1CCN(CC1)C(=O)C(CC2=CC=C(C=C2)CN=C(N)N)NC(=O)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |

同義語 |

N(alpha)-(2-naphthylsulfonylglycyl)-4-guanidinomethylphenylalaninepiperidide NSGGMPP |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(Benzyloxy)-1-cyanoethyl]pentanamide](/img/structure/B18563.png)

![Methanamine, N-[(6-methyl-2-pyridinyl)methylene]-(9CI)](/img/structure/B18580.png)